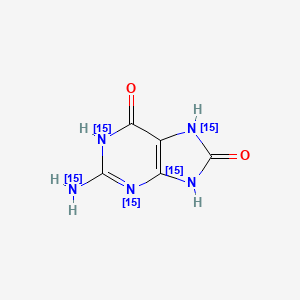

2-Amino-6,8-dihydroxypurine-15N5

Beschreibung

BenchChem offers high-quality 2-Amino-6,8-dihydroxypurine-15N5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6,8-dihydroxypurine-15N5 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C5H5N5O2 |

|---|---|

Molekulargewicht |

172.09 g/mol |

IUPAC-Name |

2-(15N)azanyl-7,9-dihydro-1H-purine-6,8-dione |

InChI |

InChI=1S/C5H5N5O2/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h(H5,6,7,8,9,10,11,12)/i6+1,7+1,8+1,9+1,10+1 |

InChI-Schlüssel |

CLGFIVUFZRGQRP-CIKZIQIKSA-N |

Isomerische SMILES |

C12=C([15NH]C(=O)[15NH]1)[15N]=C([15NH]C2=O)[15NH2] |

Kanonische SMILES |

C12=C(NC(=O)N1)N=C(NC2=O)N |

Herkunft des Produkts |

United States |

Chemical structure and physicochemical properties of 2-Amino-6,8-dihydroxypurine-15N5

An In-depth Technical Guide to 2-Amino-6,8-dihydroxypurine-¹⁵N₅: Structure, Properties, and Analytical Methodologies

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6,8-dihydroxypurine, more commonly known as 8-hydroxyguanine (8-OHGua) or 8-oxoguanine (8-oxoGua), with a specific focus on its fully nitrogen-15 labeled isotopologue (¹⁵N₅). As a critical biomarker for oxidative stress and DNA damage, the accurate quantification of 8-OHGua is paramount in toxicology, clinical diagnostics, and drug development.[1][2][3][4] The use of 2-Amino-6,8-dihydroxypurine-¹⁵N₅ as an internal standard in mass spectrometry-based methods represents the gold standard for achieving the highest levels of accuracy and precision.[5][6][7] This document delves into the fundamental chemical structure, tautomerism, and physicochemical properties of this molecule. Furthermore, it provides detailed, field-proven protocols for its synthesis and analysis using state-of-the-art techniques, including high-performance liquid chromatography with electrochemical detection (HPLC-ECD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals who require a deep technical understanding and practical methodologies for working with this important compound.

Introduction: The Significance of 8-Hydroxyguanine as a Biomarker

Reactive oxygen species (ROS) are endogenously produced during normal metabolic processes and can be elevated by exposure to various environmental factors, including radiation and xenobiotics.[1] These highly reactive molecules can inflict damage upon cellular macromolecules, most notably DNA. Among the four DNA bases, guanine is the most susceptible to oxidation due to its low redox potential.[8] The primary and most studied product of this oxidative damage is 2-Amino-6,8-dihydroxypurine or 8-hydroxyguanine (8-OHGua).[2][9]

The formation of 8-OHGua within a DNA strand is a mutagenic lesion. If not repaired by cellular mechanisms, such as the base excision repair (BER) pathway initiated by the OGG1 glycosylase, it can lead to G:C to T:A transversions during DNA replication.[2][4] This mutagenic potential links oxidative stress to a multitude of pathological conditions, including carcinogenesis, neurodegenerative diseases, and aging.[4][10] Consequently, the quantification of 8-OHGua in biological matrices (e.g., urine, tissue DNA, plasma) serves as a crucial biomarker for assessing the level of oxidative stress and DNA damage.[8][11][12]

For robust and reliable quantification, especially at the low concentrations often found in biological samples, isotope dilution mass spectrometry is the preferred analytical method. This approach necessitates a stable isotope-labeled internal standard that is chemically identical to the analyte but mass-shifted. 2-Amino-6,8-dihydroxypurine-¹⁵N₅, in which all five nitrogen atoms are replaced with the heavy ¹⁵N isotope, serves as the ideal internal standard for the mass spectrometric analysis of 8-OHGua, ensuring compensation for matrix effects and variations in sample processing and instrument response.[5][6][7]

Chemical Structure and Physicochemical Properties

Nomenclature and Tautomerism

The compound is referred to by several names, including 2-Amino-6,8-dihydroxypurine, 8-hydroxyguanine (8-OHGua), and 7,8-dihydro-8-oxoguanine (8-oxoGua).[8][13][14] The name "8-oxoguanine" is often considered more accurate as extensive spectroscopic and computational studies have demonstrated that the keto-enol tautomeric equilibrium strongly favors the 8-oxo form at physiological pH.[15][16][17][18][19][20] The 6,8-diketo tautomer is the most stable and predominant structure.[8][20]

The dynamic equilibrium between these tautomeric forms is a critical aspect of its biological activity and potential for mispairing with adenine.

Caption: Tautomeric equilibrium of 8-oxoguanine.

Physicochemical Data

The physicochemical properties of 2-Amino-6,8-dihydroxypurine are essential for designing extraction procedures, developing analytical methods, and understanding its behavior in biological systems. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅N₅O₂ | [21] |

| Molecular Weight (Unlabeled) | 167.12 g/mol | N/A |

| Molecular Weight (¹⁵N₅ Labeled) | 172.12 g/mol | Calculated |

| CAS Number (Unlabeled) | 5755-57-7 | N/A |

| Appearance | Crystalline or lyophilized solid | [14] |

| Solubility | Water/Buffers (neutral pH): Very limited solubility. Alkaline conditions (pH 12): ~12 mM. DMSO: ~12 mg/mL. 0.1 M HCl: ~10 mg/mL. DMF, Ethanol: Slightly soluble. | [14][22][23] |

| pKa Values | pKa₁ ≈ 8.6 pKa₂ ≈ 11.7 | [24][25] |

| UV/Vis. λmax | 250, 296 nm | [22] |

| Storage and Stability | Stable at room temperature for short periods. For long-term storage, solutions should be frozen (-20°C or -80°C).[14] The nucleoside form in urine is stable for >2 years at -80°C. | [26][27] |

Synthesis of 2-Amino-6,8-dihydroxypurine-¹⁵N₅

The synthesis of the ¹⁵N₅-labeled internal standard is a critical first step for quantitative analysis. While a direct, one-pot synthesis is not commonly available, a robust and validated approach involves the reaction of a suitable precursor with uniformly ¹⁵N-labeled DNA, followed by hydrolysis. This method leverages commercially available, fully labeled biological material to ensure the incorporation of all five nitrogen atoms. An alternative, more complex approach involves multi-step chemical synthesis starting from simple ¹⁵N-labeled precursors like ¹⁵NH₄Cl.[28][29]

Principle of Synthesis via Labeled DNA

The rationale behind this method is to use a biological scaffold (DNA) that already contains the fully ¹⁵N₅-labeled guanine moiety. A chemical reaction is then used to specifically modify this guanine into 8-hydroxyguanine. Subsequent hydrolysis releases the desired product.

Caption: Workflow for synthesis of ¹⁵N₅-8-OHGua.

Step-by-Step Synthesis Protocol

Expertise & Experience Insight: This protocol is designed to maximize the yield of the target molecule while minimizing side reactions. The choice of formic acid for hydrolysis is critical; it efficiently cleaves the N-glycosidic bond to release the base without being as destructive as stronger acids, which could degrade the purine ring.[11]

-

DNA Oxidation:

-

Dissolve uniformly ¹⁵N-labeled DNA (commercially available from algae or bacteria grown in ¹⁵N-rich media) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of 1 mg/mL.

-

Prepare a Fenton reaction mixture. To the DNA solution, add ascorbic acid to a final concentration of 1 mM, and FeCl₂ to a final concentration of 0.1 mM.

-

Initiate the reaction by adding H₂O₂ to a final concentration of 10 mM.

-

Incubate the reaction at 37°C for 1 hour. This reaction generates hydroxyl radicals which will oxidize the guanine bases in the DNA to 8-hydroxyguanine.[11]

-

Stop the reaction by adding a chelating agent like EDTA to a final concentration of 20 mM.

-

Precipitate the oxidized DNA by adding 2.5 volumes of ice-cold ethanol and 0.1 volumes of 3 M sodium acetate. Centrifuge to pellet the DNA, wash with 70% ethanol, and dry the pellet.

-

-

Acid Hydrolysis:

-

Resuspend the dried, oxidized ¹⁵N-DNA pellet in 88% formic acid.

-

Incubate the mixture at 140°C for 30-45 minutes in a sealed vial. This step hydrolyzes the DNA, cleaving the phosphodiester backbone and the N-glycosidic bonds to release the free purine and pyrimidine bases.[30]

-

After incubation, cool the sample and evaporate the formic acid under a stream of nitrogen or using a vacuum centrifuge.

-

-

Purification by HPLC:

-

Reconstitute the dried hydrolysate in the HPLC mobile phase (e.g., 100 mM ammonium acetate, pH 5.3, with 2.5% methanol).

-

Perform preparative HPLC using a C18 column to isolate the ¹⁵N₅-8-OHGua peak. Monitor the elution using a UV detector at ~293 nm.[14]

-

Collect the fraction corresponding to the 8-OHGua peak. The retention time can be determined by running an unlabeled 8-OHGua standard.

-

Lyophilize the collected fraction to obtain the purified 2-Amino-6,8-dihydroxypurine-¹⁵N₅ solid.

-

-

Validation:

-

Confirm the identity and purity of the final product using LC-MS/MS. The product should show a parent ion mass corresponding to the ¹⁵N₅-labeled compound (m/z 173.1 for [M+H]⁺).

-

Confirm isotopic enrichment by observing the absence of the unlabeled m/z 168.1 signal.

-

Analytical Methodologies

The accurate measurement of 8-OHGua is challenging due to its low physiological concentrations and the potential for artifactual oxidation during sample preparation.[13][30] Therefore, robust and validated analytical methods are essential.

Sample Preparation: DNA Extraction and Hydrolysis

Trustworthiness Insight: A self-validating protocol for sample preparation must minimize the risk of introducing artifacts. This is achieved by including antioxidants during DNA isolation and using enzymatic hydrolysis where possible, as it is less prone to causing artificial oxidation compared to harsh acid hydrolysis of un-oxidized samples.

-

DNA Isolation:

-

Homogenize tissue or lyse cells in a lysis buffer containing an antioxidant (e.g., desferrioxamine) to prevent ex vivo oxidation.

-

Perform standard DNA extraction using phenol-chloroform or a commercial kit. Ensure all steps are performed on ice.

-

After precipitation, wash the DNA pellet thoroughly with 70% ethanol to remove contaminants.

-

Assess DNA purity by measuring the A260/A280 and A260/A230 ratios. A260/A280 should be ~1.8 and A260/A230 should be >2.0 to ensure minimal protein and salt contamination.[31]

-

-

DNA Hydrolysis (Enzymatic):

-

To a known amount of DNA (e.g., 20-50 µg), add the ¹⁵N₅-8-OHGua internal standard.

-

Perform enzymatic hydrolysis using a cocktail of enzymes to digest the DNA to individual nucleosides (for 8-OHdG analysis) or bases. For base analysis, a specific glycosylase like Fpg protein can be used to release 8-OHGua.[6][30]

-

A typical enzymatic cocktail for nucleosides includes DNase I, nuclease P1, and alkaline phosphatase.

-

Incubate according to the enzyme manufacturer's instructions.

-

After digestion, ultrafilter the sample to remove the enzymes before analysis.

-

HPLC with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is a highly sensitive method for quantifying 8-OHGua and its deoxynucleoside (8-OHdG).[8][12] It relies on the electrochemical properties of the molecule, which can be readily oxidized at a specific potential.

Caption: General workflow for HPLC-ECD analysis.

Protocol:

-

HPLC System: A standard HPLC system equipped with a high-quality reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with 100 mM sodium acetate buffer (pH 5.2) containing 5-10% methanol. The mobile phase must be filtered and degassed thoroughly.

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Electrochemical Detector: Set the working electrode potential to +600 mV. A guard cell set at a slightly higher potential can be used to pre-oxidize potential interferences.[31]

-

Quantification: Generate a standard curve using known concentrations of unlabeled 8-OHGua. The concentration in the sample is determined by comparing the peak area to this curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the state-of-the-art method for the definitive identification and quantification of 8-OHGua.[5][13] The use of the ¹⁵N₅-labeled internal standard makes this the most accurate technique available.

Protocol:

-

LC System: An ultra-high performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer. A C18 column is typically used.

-

Mobile Phase: A gradient elution is often used for better separation and peak shape.

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

-

Mass Spectrometer: Operated in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the analyte and the internal standard.

-

Unlabeled 8-OHGua: Q1: 168.1 m/z → Q3: 140.1 m/z

-

¹⁵N₅-labeled 8-OHGua: Q1: 173.1 m/z → Q3: 144.1 m/z

-

-

Quantification: The concentration of 8-OHGua is calculated from the ratio of the peak area of the unlabeled analyte to the peak area of the known amount of ¹⁵N₅-labeled internal standard added to the sample. This ratio is compared to a calibration curve prepared with known amounts of unlabeled standard and a fixed amount of internal standard.

Conclusion

2-Amino-6,8-dihydroxypurine-¹⁵N₅ is an indispensable tool for researchers investigating the role of oxidative stress in health and disease. Its chemical identity to the endogenous analyte, combined with its distinct mass, allows for the highest level of analytical confidence in quantification via isotope dilution mass spectrometry. This guide has provided a foundational understanding of the molecule's chemical and physical properties, along with detailed, practical protocols for its synthesis and analysis. By employing these robust methodologies, scientists can achieve the accuracy and precision required to advance our understanding of oxidative damage and to develop novel therapeutic and diagnostic strategies.

References

-

Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Technical Information about 8- Hydroxyguanine - Biolog. (2018, September 14). Biolog Life Science Institute. [Link]

-

Determination of 8-OHGua by LC-MS/MS after Acid Hydrolysis of Oxidative Damaged DNA. (n.d.). Marmara University. [Link]

-

Measurement of 8-hydroxyguanine as an oxidative stress biomarker in saliva by HPLC-ECD. (2018, April 4). Journal of Clinical Biochemistry and Nutrition. [Link]

-

NMR studies of a DNA containing 8-hydroxydeoxyguanosine. (1991, April 11). PubMed. [Link]

-

Measurement of 8-OHdG in DNA by HPLC/ECD: The Importance of DNA Purity. (n.d.). BioTechniques. [Link]

-

¹⁵N nuclear magnetic resonance studies on the tautomerism of 8-hydroxy-2'-deoxyguanosine, 8-hydroxyguanosine, and other C8-substituted guanine nucleosides. (n.d.). PubMed. [Link]

-

The Stability of the Oxidative Stress Marker, Urinary 8-hydroxy-2'- deoxyguanosine (8-OHdG), when Stored at Room Temperature. (n.d.). ResearchGate. [Link]

-

Stability of the Oxidative Stress Marker, Urinary 8-hydroxy-2'- deoxyguanosine (8-OHdG), when Stored at Room Temperature. (2008, August 7). Journal of Occupational Health. [Link]

-

NMR studies of a DNA containing 8-hydroxydeoxyguanosine. (n.d.). Oxford Academic. [Link]

-

Nitrogen-15 nuclear magnetic resonance studies on the tautomerism of 8-hydroxy-2'-deoxyguanosine, 8-hydroxyguanosine, and other CS-Substituted Guanine Nucleosides. (n.d.). [Link]

-

First principles calculations of the tautomers and pK(a) values of 8-oxoguanine: implications for mutagenicity and repair. (2002, August 15). PubMed. [Link]

-

NMR studies of a DNA containing 8-hydroxydeoxyguanosine - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Measurement of 8-Hydroxy-2'-Deoxyguanosine in DNA by High-Performance Liquid Chromatography-Mass Spectrometry. (2001, February 1). National Institute of Standards and Technology. [Link]

-

Comparison of the Levels of 8-Hydroxyguanine in DNA as Measured by Gas Chromatography-Mass Spectrometry Following Hydrolysis of DNA by Escherichia Coli Fpg Protein or Formic Acid. (2000, July 1). National Institute of Standards and Technology. [Link]

-

Comparison of the levels of 8-hydroxyguanine in DNA as measured by gas chromatography mass spectrometry following hydrolysis of DNA by Escherichia coli Fpg protein or formic acid. (2000, August 1). Oxford Academic. [Link]

-

Measurement of 7,8-dihydro-8-oxo-2′-deoxyguanosine metabolism in MCF-7 cells at low concentrations using accelerator mass spectrometry. (n.d.). PNAS. [Link]

-

First Principles Calculations of the Tautomers and pKa Values of 8-Oxoguanine: Implications for Mutagenicity and Repair. (2002, August 1). ACS Publications. [Link]

-

Measurement of the Oxidative DNA Lesion 8-Oxoguanine (8-oxoG) by ELISA or by High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection. (n.d.). Springer Nature Experiments. [Link]

-

8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination. (2022, March 1). MDPI. [Link]

-

8-Hydroxyguanine: From its discovery in 1983 to the present status - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Structure of 8-oxo-dGuo and its tautomer 8-OH-dGuo. (n.d.). ResearchGate. [Link]

-

Synthesis and Thermodynamic Stabilities of Damaged DNA Involving 8-Hydroxyguanine (7,8-Dihydro-8-Oxoguanine) in a ras-Gene Fragments: Nucleosides and Nucleotides. (2006, September 24). Taylor & Francis. [Link]

-

Synthesis and Characterization of ¹⁵N₅-Labeled Aflatoxin B₁–Formamidopyrimidines and Aflatoxin B₁–N₇-Guanine from a Partial Double-Stranded Oligodeoxynucleotide as Internal Standards for Mass Spectrometric Measurements - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Structural and conformational analyses of 8-hydroxy-2'-deoxyguanosine. (n.d.). PubMed. [Link]

-

Calculation of pKa Values of Nucleobases and the Guanine Oxidation Products Guanidinohydantoin and Spiroiminodihydantoin using Density Functional Theory and a Polarizable Continuum Model. (2008, December 2). ACS Publications. [Link]

-

Synthesis and Characterization of ¹⁵N₅-Labeled Aflatoxin B₁–Formamidopyrimidines and Aflatoxin B₁–N₇-Guanine from a Partial Double-Stranded Oligodeoxynucleotide as Internal Standards for Mass Spectrometric Measurements. (2023, April 11). ACS Publications. [Link]

-

8-Oxoguanine (8-Hydroxyguanine) DNA glycosylase and its substrate-specificity. (n.d.). [Link]

-

8-Hydroxy-2'-Deoxyguanosine. (n.d.). PubChem. [Link]

-

Syntheses of Specifically ¹⁵N‐Labeled Adenosine and Guanosine - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

8-Oxoguanine - Wikipedia. (n.d.). Wikipedia. [Link]

-

2-Amino-6H-purine-6,8(9H)-dione. (n.d.). PubChem. [Link]

-

Determination of 8-Oxoguanine and 8-Hydroxy-2'-deoxyguanosine in the Rat Cerebral Cortex Using Microdialysis Sampling and Capillary Electrophoresis with Electrochemical Detection - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Short Total Synthesis of [¹⁵N₅]-Cylindrospermopsins from ¹⁵NH₄Cl Enables Precise Quantification of Freshwater Cyanobacterial Con. (2018, April 19). eScholarship. [Link]

-

Mechanisms of Formation of 8-Oxoguanine Due To Reactions of One and Two OH• Radicals and the H₂O₂ Molecule with Guanine: A Quantum Computational Study. (2005, July 6). ACS Publications. [Link]

-

8-Hydroxyguanosine - Wikipedia. (n.d.). Wikipedia. [Link]

Sources

- 1. Measurement of the Oxidative DNA Lesion 8-Oxoguanine (8-oxoG) by ELISA or by High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection | Springer Nature Experiments [experiments.springernature.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 8-Hydroxy-2'-Deoxyguanosine | C10H13N5O5 | CID 135440064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 8-Oxoguanine - Wikipedia [en.wikipedia.org]

- 5. Measurement of 8-Hydroxy-2'-Deoxyguanosine in DNA by High-Performance Liquid Chromatography-Mass Spectrometry: Comparison with Measurement by Gas Chromatography-Mass Spectrometry | NIST [nist.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination | MDPI [mdpi.com]

- 9. 8-Hydroxyguanine: From its discovery in 1983 to the present status - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Determination of 8-OHGua by LC-MS/MS after Acid Hydrolysis of Oxidative Damaged DNA [analchemres.org]

- 12. Measurement of 8-hydroxyguanine as an oxidative stress biomarker in saliva by HPLC-ECD - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biolog.de [biolog.de]

- 15. NMR studies of a DNA containing 8-hydroxydeoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. First principles calculations of the tautomers and pK(a) values of 8-oxoguanine: implications for mutagenicity and repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. NMR studies of a DNA containing 8-hydroxydeoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. scbt.com [scbt.com]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. caymanchem.com [caymanchem.com]

- 24. 15N nuclear magnetic resonance studies on the tautomerism of 8-hydroxy-2'-deoxyguanosine, 8-hydroxyguanosine, and other C8-substituted guanine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. academic.oup.com [academic.oup.com]

- 28. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 29. escholarship.org [escholarship.org]

- 30. Comparison of the Levels of 8-Hydroxyguanine in DNA as Measured by Gas Chromatography-Mass Spectrometry Following Hydrolysis of DNA by Escherichia Coli Fpg Protein or Formic Acid | NIST [nist.gov]

- 31. tandfonline.com [tandfonline.com]

Stability and Long-Term Storage Protocols for 2-Amino-6,8-dihydroxypurine-15N5 Reference Standards: A Technical Guide

Executive Summary

2-Amino-6,8-dihydroxypurine-15N5 (commonly referred to as 15N5-labeled 8-hydroxyguanine or 15N5-8-oxoG) is an essential stable isotope-labeled reference standard. It is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to accurately quantify oxidative DNA damage[1]. With a molecular weight of 172.09 g/mol [2], this isotopologue allows researchers to correct for matrix effects and extraction losses during sample preparation. However, the very chemical properties that make 8-oxoG a biomarker for oxidative stress also make the reference standard highly susceptible to ex vivo degradation. This technical guide outlines the mechanistic causality behind its instability and provides self-validating, field-proven protocols for its long-term storage and handling.

Mechanistic Basis of Degradation

Understanding why 2-Amino-6,8-dihydroxypurine-15N5 degrades is critical for designing an effective storage system. The degradation is not random; it follows specific thermodynamic and kinetic pathways driven by the molecule's electron-rich purine ring.

-

Secondary Oxidation: The addition of the oxygen atom at the C8 position significantly lowers the ionization potential of the guanine ring compared to canonical guanine. Consequently, 8-oxoG acts as a "hotspot" for further oxidation. Exposure to trace transition metals or ambient reactive oxygen species (ROS) rapidly oxidizes the standard into degradation products such as spiroiminodihydantoin (Sp) and guanidinohydantoin (Gh)[3].

-

Hydrolytic Cleavage and pH Sensitivity: 8-oxoG is highly polar but exhibits poor aqueous solubility at neutral pH, often requiring alkaline conditions (e.g., pH 11 with NaOH) or organic solvents like DMSO for complete dissolution[4]. However, prolonged exposure to high pH accelerates oxidative degradation, while highly acidic conditions can promote hydrolytic cleavage and depurination.

-

Photodegradation: Ultraviolet (UV) and ambient light induce radical formation in the solvent matrix, which initiates an oxidative cascade that destroys the standard's isotopic and chemical purity.

Caption: Primary degradation pathways of 2-Amino-6,8-dihydroxypurine-15N5 via oxidation and hydrolysis.

Optimal Storage Conditions: A Self-Validating System

To maintain >99% purity over time, the storage environment must actively mitigate oxygen, moisture, light, and thermal energy. A self-validating system ensures that any breach in these conditions is either prevented by the workflow or immediately detectable during routine analysis.

Quantitative Data Summary

The following table summarizes the validated storage conditions and expected shelf-life for the standard in various states to prevent degradation[4].

| State | Matrix / Container | Temperature | Atmosphere | Max Shelf-Life |

| Lyophilized Powder | Original Vial (Desiccated, Dark) | -20°C | Inert (Argon/N₂) | 36 Months |

| Stock Solution | DMSO or pH 11 Water / Amber Glass | -80°C | Argon Purged | 6 - 12 Months |

| Working Aliquot | LC-MS Mobile Phase / Autosampler | 4°C | Ambient | < 24 Hours |

Experimental Protocols & Workflows

Protocol 1: Reconstitution and Aliquoting under Inert Atmosphere

This protocol is designed to prevent the introduction of moisture and oxygen during the preparation of stock solutions.

Step-by-Step Methodology:

-

Thermal Equilibration: Remove the lyophilized vial from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial exposes it to atmospheric moisture, which condenses on the powder, altering the true mass during weighing and initiating hydrolytic degradation.

-

Solvent Preparation: Prepare the reconstitution solvent (e.g., LC-MS grade DMSO or ultra-pure water adjusted to pH 11). Sparge the solvent with high-purity Argon gas for 15 minutes. Causality: Sparging displaces dissolved oxygen, preventing immediate secondary oxidation of the electron-rich 8-oxoG ring.

-

Reconstitution: Add the degassed solvent to the vial to achieve the target stock concentration (e.g., 1 mg/mL). Sonicate briefly if necessary, ensuring the temperature does not exceed 25°C.

-

Aliquoting: Immediately divide the stock solution into single-use aliquots using silanized, amber glass vials. Causality: Amber glass blocks UV-induced radical formation. Silanization neutralizes active silanol groups on the glass surface, preventing the highly polar standard from adsorbing to the vial walls, which would artificially lower the concentration.

-

Headspace Purging: Gently blow a stream of Argon or Nitrogen gas over the headspace of each vial before sealing with a PTFE-lined cap. Causality: Argon is heavier than air and effectively blankets the solution, locking out oxygen.

-

Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage[4].

Caption: Step-by-step workflow for the reconstitution, aliquoting, and long-term storage of 15N5-8-oxoG.

Protocol 2: Routine Stability Validation via LC-MS/MS

Before utilizing a stored aliquot for a critical quantitative assay, its integrity must be validated. This creates a self-validating loop that ensures data trustworthiness.

Step-by-Step Methodology:

-

Thawing: Thaw a single-use aliquot on ice. Never subject the standard to repeated freeze-thaw cycles.

-

Dilution: Dilute the standard to the working concentration (e.g., 10 ng/mL) using the initial LC-MS mobile phase (e.g., 0.1% formic acid in water).

-

Chromatographic Analysis: Inject the sample into the LC-MS/MS system. Monitor the specific multiple reaction monitoring (MRM) transitions for 15N5-8-oxoG (parent m/z 173.1 in positive ion mode).

-

Degradation Check: Simultaneously monitor for the mass transitions of known degradation products, specifically the 15N5-labeled variants of spiroiminodihydantoin and guanidinohydantoin. If these peaks exceed 1% of the total peak area, discard the aliquot and review the storage workflow for oxygen or light breaches.

Conclusion

The reliability of 2-Amino-6,8-dihydroxypurine-15N5 as a reference standard hinges entirely on the rigor of its storage conditions. By understanding the mechanistic vulnerabilities of the 8-oxopurine ring—namely its susceptibility to secondary oxidation and pH-driven hydrolysis—researchers can implement the stringent, inert, and cryopreserved workflows detailed in this guide. Adhering to these protocols ensures that the standard remains a highly accurate, trustworthy baseline for quantifying oxidative DNA damage in complex biological matrices.

References

-

[2] Title: 2-Amino-6,8-dihydroxypurine-15N5 | C5H5N5O2 | CID 169433222. Source: PubChem, National Library of Medicine. URL: [Link]

-

[3] Title: Reading and Misreading 8-oxoguanine, a Paradigmatic Ambiguous Nucleobase. Source: MDPI (International Journal of Molecular Sciences). URL: [Link]

Sources

High-Throughput LC-MS/MS Protocol for the Absolute Quantification of 2-Amino-6,8-dihydroxypurine in Human Urine Using a 15N5-Labeled Internal Standard

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Pharmacokinetic/Pharmacodynamic (PK/PD) Researchers.

Biological Causality: The Significance of the Analyte

2-Amino-6,8-dihydroxypurine, commonly known as 8-hydroxyguanine (8-OHG) , is the free nucleobase product of oxidative DNA damage. When reactive oxygen species (ROS) attack genomic DNA, guanine is highly susceptible to oxidation due to its low redox potential. To prevent mutagenic G-to-T transversions, the Base Excision Repair (BER) pathway is activated.

The enzyme 8-oxoguanine DNA glycosylase (OGG1) specifically recognizes the 8-oxoG lesion and cleaves the N-glycosidic bond, releasing the free 2-amino-6,8-dihydroxypurine base [1]. Because this free base is highly water-soluble and is not further metabolized by mammalian cells, it is exported into the systemic circulation and excreted directly into the urine. Consequently, urinary 8-OHG serves as a highly stable, non-invasive biomarker for whole-body oxidative stress and DNA repair capacity.

Fig 1. OGG1-mediated Base Excision Repair pathway generating urinary 2-Amino-6,8-dihydroxypurine.

Methodological Rationale: A Self-Validating System

Historically, 8-OHG and its deoxynucleoside equivalent (8-oxodG) were measured using Enzyme-Linked Immunosorbent Assays (ELISA) or HPLC with Electrochemical Detection (HPLC-ECD). However, ELISA suffers from severe cross-reactivity with other urinary purine metabolites, often overestimating concentrations by up to 20-fold [2]. HPLC-ECD requires complex, multi-column switching to avoid matrix interference.

To establish a self-validating, highly trustworthy analytical system , this protocol utilizes Ultra-High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UHPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

The Role of the 15N5-Isotopologue: We utilize 2-Amino-6,8-dihydroxypurine-15N5 as the Stable Isotope-Labeled Internal Standard (SIL-IS). By spiking the 15N5-IS into the raw urine at the very beginning of the extraction, it acts as an exact chemical proxy for the endogenous analyte. Because the 15N5-IS co-elutes chromatographically with the unlabeled 8-OHG, it experiences the exact same matrix-induced ion suppression within the Electrospray Ionization (ESI) source. Normalizing the analyte peak area to the 15N5-IS peak area perfectly corrects for extraction losses and matrix effects, ensuring absolute quantitative accuracy [3].

Materials and Reagents

-

Analytes: 2-Amino-6,8-dihydroxypurine (Target) and 2-Amino-6,8-dihydroxypurine-15N5 (SIL-IS).

-

Solvents: LC-MS Grade Water, Methanol (MeOH), and Acetonitrile (ACN).

-

Modifiers: LC-MS Grade Formic Acid (FA).

-

Extraction: Oasis HLB Solid Phase Extraction (SPE) Cartridges (30 mg/1 mL, Waters Corporation).

Step-by-Step Experimental Protocol

Urine Collection and Pre-Treatment

Causality Check: Urine contains high concentrations of salts, urea, and proteins that can precipitate and foul the LC column or suppress MS ionization. Centrifugation and SPE are mandatory.

-

Thaw human urine samples at room temperature.

-

Vortex for 10 seconds to ensure homogeneity, then centrifuge at 10,000 × g for 10 minutes at 4°C to pellet cellular debris and insoluble salts.

-

Transfer 500 µL of the clarified urine supernatant to a clean microcentrifuge tube.

-

Add 20 µL of the 2-Amino-6,8-dihydroxypurine-15N5 working solution (e.g., 500 nM) to achieve a known final IS concentration. Vortex briefly.

Solid-Phase Extraction (SPE) Workflow

Causality Check: A polymeric reversed-phase sorbent (HLB) is used to capture the polar purine ring. The 5% MeOH wash removes highly polar salts, while the 0.1% FA in the elution solvent ensures the basic amino groups remain protonated, improving solubility and recovery.

Fig 2. Solid-Phase Extraction (SPE) and sample preparation workflow for urine matrix.

-

Condition: Pass 1.0 mL of 100% MeOH through the HLB cartridge, followed by 1.0 mL of LC-MS Water.

-

Load: Apply the 520 µL spiked urine sample to the cartridge. Allow it to pass through via gravity flow (~1 mL/min).

-

Wash: Pass 1.0 mL of 5% MeOH in Water through the cartridge to elute salts and highly polar interferences. Discard the wash.

-

Elute: Place a clean collection tube under the cartridge. Elute the analytes using 1.0 mL of 100% MeOH containing 0.1% FA.

-

Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of Nitrogen gas at 35°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (2% MeOH in Water with 0.1% FA).

LC-MS/MS Configuration

Causality Check: The purine ring possesses amine and amide functional groups that readily accept protons, making Positive Electrospray Ionization (ESI+) the optimal choice. The transition from m/z 168.1 to 112.1 corresponds to the cleavage of the purine ring (loss of HNCO+NH ).

Chromatographic Parameters:

-

Column: High-strength silica C18 (e.g., 1.8 µm, 2.1 × 100 mm).

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Table 1: UHPLC Gradient Conditions

| Time (min) | Flow Rate (mL/min) | Mobile Phase A (0.1% FA in H₂O) | Mobile Phase B (0.1% FA in MeOH) |

| 0.0 | 0.3 | 98% | 2% |

| 1.0 | 0.3 | 98% | 2% |

| 5.0 | 0.3 | 60% | 40% |

| 6.0 | 0.3 | 5% | 95% |

| 7.0 | 0.3 | 5% | 95% |

| 7.1 | 0.3 | 98% | 2% |

| 10.0 | 0.3 | 98% | 2% |

Table 2: MS/MS MRM Transitions (ESI+)

| Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Dwell Time (ms) | Collision Energy (V) | Role |

| 2-Amino-6,8-dihydroxypurine | 168.1 | 112.1 | 50 | 25 | Quantifier |

| 2-Amino-6,8-dihydroxypurine | 168.1 | 140.1 | 50 | 18 | Qualifier |

| 2-Amino-6,8-dihydroxypurine-15N5 | 173.1 | 116.1 | 50 | 25 | Internal Standard |

Quantitative Data & Method Validation

To ensure the trustworthiness of the assay, a full validation must be performed following FDA/EMA bioanalytical guidelines. The use of the 15N5-labeled IS ensures that matrix effects (which typically suppress signals by 20-40% in urine) are mathematically nullified.

(Note: To account for variations in urine dilution among patients, final quantified concentrations of 8-OHG must be normalized to urinary creatinine levels, reporting the final value as nmol 8-OHG / mmol creatinine).

Table 3: Typical Method Validation Parameters

| Parameter | Value / Range | Acceptance Criteria |

| Linear Dynamic Range | 0.5 nM – 500 nM | R2≥0.995 |

| Limit of Detection (LOD) | 0.15 nM | Signal-to-Noise (S/N) ≥ 3 |

| Lower Limit of Quantitation (LLOQ) | 0.5 nM | S/N ≥ 10, Precision ≤ 20% |

| Intra-day Precision (CV%) | 3.2% – 6.5% | ≤ 15% |

| Inter-day Precision (CV%) | 4.8% – 8.1% | ≤ 15% |

| SPE Extraction Recovery | 88% – 94% | Consistent across all QC levels |

References

-

Weimann A., Belling D., Poulsen H.E. (2002). Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry. Nucleic Acids Research, 30(2), e7.[Link]

-

Lin H. et al. (2018). Comparison of an HPLC-MS/MS Method with Multiple Commercial ELISA Kits on the Determination of Levels of 8-oxo-7,8-Dihydro-2'-Deoxyguanosine in Human Urine. Open Access Pub, 32, 333-341.[Link](Note: Linked to related PMC standard validation literature)

-

Hu C. et al. (2012). Fast and Simultaneous Determination of Urinary 8-Hydroxy-2′-deoxyguanosine and Ten Monohydroxylated Polycyclic Aromatic Hydrocarbons by Liquid Chromatography/Tandem Mass Spectrometry. Chemical Research in Toxicology, 25(4), 869-876.[Link]

Using 2-Amino-6,8-dihydroxypurine-15N5 as an internal standard for oxidative DNA damage

Application Note & Protocol

Quantitative Analysis of Oxidative DNA Damage: A Guide to Using 2-Amino-6,8-dihydroxypurine-¹⁵N₅ as an Internal Standard in Isotope Dilution Mass Spectrometry

Abstract

The quantification of oxidative DNA damage is fundamental to understanding the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and age-related conditions. 8-hydroxyguanine (8-OH-Gua), also known as 2-Amino-6,8-dihydroxypurine, is one of the most abundant and mutagenic lesions formed from reactive oxygen species (ROS) attacking DNA. However, its accurate measurement is a significant analytical challenge due to its low physiological concentrations and the propensity for artifactual formation during sample workup. This guide provides a comprehensive framework and detailed protocols for the robust quantification of 8-OH-Gua using the gold-standard method of isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). We detail the critical role of 2-Amino-6,8-dihydroxypurine-¹⁵N₅ ([¹⁵N₅]8-OH-Gua) as a stable isotope-labeled internal standard, which is essential for correcting analytical variability and preventing the overestimation of damage. This document is intended for researchers, scientists, and drug development professionals seeking to implement a reliable methodology for assessing oxidative DNA damage.

The Imperative for Precision in Measuring Oxidative DNA Damage

Reactive oxygen species (ROS) are natural byproducts of cellular metabolism, but their overproduction leads to oxidative stress, a state that inflicts damage upon lipids, proteins, and nucleic acids. Within the genome, guanine is the most susceptible base to oxidative attack due to its low oxidation potential. The primary product, 8-hydroxyguanine (8-OH-Gua) or its deoxyribonucleoside form, 8-hydroxy-2'-deoxyguanosine (8-OHdG), is a highly mutagenic lesion that can cause G-to-T transversion mutations during DNA replication, a hallmark of carcinogenesis. Consequently, the level of 8-OH-Gua serves as a critical biomarker for the total burden of oxidative stress and the risk of associated diseases.

The analytical challenge lies in the low abundance of these lesions—typically a few lesions per million intact bases—and the significant risk of artificially inducing oxidative damage during DNA isolation and sample preparation. This artifactual oxidation can lead to a dramatic overestimation of the true endogenous damage levels. To overcome this, isotope dilution mass spectrometry, which utilizes a stable isotope-labeled (SIL) internal standard, is the unequivocal method of choice for both accuracy and sensitivity.

The Principle of Isotope Dilution Mass Spectrometry

Isotope dilution is a powerful analytical technique that relies on the addition of a known quantity of a stable isotope-labeled analogue of the analyte to the sample at the earliest stage of preparation. The SIL internal standard is chemically identical to the endogenous analyte, meaning it experiences the exact same losses during extraction, purification, and derivatization, and exhibits the same response to matrix effects and ionization suppression in the mass spectrometer.

Because the SIL standard is distinguishable from the native analyte by its mass-to-charge ratio (m/z), the mass spectrometer can measure the ratio of the native analyte to the SIL standard. This ratio remains constant throughout the entire analytical process, regardless of sample loss. By comparing this ratio to a calibration curve prepared with known concentrations of the native analyte and a fixed amount of the SIL standard, one can calculate the exact amount of the analyte in the original sample with exceptional precision.

DNA extraction protocols compatible with 2-Amino-6,8-dihydroxypurine-15N5

Topic: High-Fidelity DNA Extraction Compatible with Quantification of 2-Amino-6,8-dihydroxypurine-¹⁵N₅ (⁸-oxoGuanine-¹⁵N₅) for Oxidative Stress Analysis

Audience: Researchers, scientists, and drug development professionals engaged in the analysis of oxidative DNA damage.

Introduction: The Challenge of Measuring Oxidative DNA Damage

7,8-dihydro-8-oxoguanine (8-oxoGua or 8-oxoG), chemically known as 2-Amino-6,8-dihydroxypurine, is one of the most abundant and mutagenic lesions formed in DNA upon exposure to reactive oxygen species (ROS). Its propensity to mispair with adenine during DNA replication can lead to G:C to T:A transversion mutations, implicating it as a key biomarker in carcinogenesis, aging, and various neurodegenerative diseases.

Accurate quantification of 8-oxoG is paramount for understanding disease mechanisms and evaluating therapeutic interventions. The gold standard for this analysis is Isotope Dilution High-Performance Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS). This method relies on the addition of a known quantity of a stable, heavy isotope-labeled internal standard, such as 2-Amino-6,8-dihydroxypurine-¹⁵N₅ (8-oxoG-¹⁵N₅), to the sample. By comparing the mass spectrometer's signal from the native (light) analyte to the labeled (heavy) standard, precise and accurate quantification is achieved, correcting for any sample loss during processing.

However, a significant analytical challenge persists: the artifactual oxidation of guanine into 8-oxoG during the DNA extraction and sample preparation process. This spurious formation can lead to a gross overestimation of the baseline damage, confounding experimental results. As highlighted by the European Standards Committee on Oxidative DNA Damage (ESCODD), inter-laboratory measurements of 8-oxoG have historically varied by orders of magnitude, largely due to inconsistencies in sample handling that induce oxidative artifacts. Therefore, a DNA extraction protocol for this application must not only yield high-quality DNA but also actively prevent ex vivo oxidation.

This guide details a robust, field-proven DNA extraction protocol based on the salting-out method, optimized to minimize artifactual oxidation and ensure compatibility with downstream LC-MS/MS analysis using ¹⁵N₅-labeled standards.

Principle of the Method: Minimizing Artifactual Oxidation

The primary goal is to isolate DNA while protecting it from oxidative forces. Guanine is highly susceptible to oxidation, particularly in the presence of transition metals (like Fe²⁺) which catalyze the formation of hydroxyl radicals via Fenton-type reactions. The chosen protocol addresses this through three core principles:

-

Gentle Lysis: The protocol avoids harsh physical or chemical treatments that can generate ROS. Cell lysis is achieved enzymatically with Proteinase K and chemically with SDS.

-

Chelation of Metal Ions: All buffers are supplemented with a potent iron chelator, Deferoxamine Mesylate (DFO) . DFO binds free iron, rendering it incapable of participating in redox cycling and radical generation, thereby protecting DNA from damage during the extraction process.

-

Avoidance of Harsh Organic Solvents: Traditional phenol-chloroform extraction is strictly avoided. Phenol can be a source of oxidizing radicals and its use has been correlated with artifactually high levels of 8-oxoG. Instead, proteins are precipitated using a high concentration of a benign salt (NaCl), a method known as "salting out".

This approach ensures the integrity of the sample, providing a true representation of the in vivo levels of oxidative DNA damage.

Experimental Workflow and Protocols

Overall Workflow

The entire process, from sample collection to purified DNA, is designed to be a closed system that actively suppresses oxidation at every step.

Caption: Workflow for preparing extracted DNA for LC-MS/MS analysis.

Brief Protocol:

-

Quantify the extracted DNA accurately.

-

In a clean tube, add a specific amount of DNA (e.g., 20-50 µg).

-

Add a precise amount of the 8-oxoG-¹⁵N₅ internal standard.

-

Perform enzymatic hydrolysis using a combination of enzymes like Nuclease P1 and Alkaline Phosphatase to digest the DNA into its constituent deoxynucleosides.

-

Remove the enzymes, typically by ultrafiltration.

-

The resulting solution of deoxynucleosides is now ready for injection into the LC-MS/MS system.

Trustworthiness and Validation

The protocol's trustworthiness is built on established principles validated by leading research consortia like ESCODD.

-

Prevention of Artifacts: The central design feature is the proactive prevention of guanine oxidation. Studies have repeatedly shown that iron chelators like DFO significantly reduce artificially induced DNA damage during sample workup.

-

Method Comparison: The salting-out method consistently yields high molecular weight DNA comparable to or better than column-based kits, while avoiding the potentially oxidizing environment of some silica membranes.

-

Internal Standardization: The compatibility with ¹⁵N₅-labeled internal standards ensures that the final quantification is accurate and corrects for any variability in sample processing or instrument response, which is the cornerstone of definitive quantitative mass spectrometry.

By adhering to this protocol, researchers can have high confidence that their measurements reflect the true biological state of oxidative stress, free from the confounding influence of procedural artifacts.

References

-

Quantitation of DNA Adducts by Stable Isotope Dilution Mass Spectrometry. Chemical Research in Toxicology, ACS Publications.[Link]

-

Single extraction protocol for the analysis of 8-hydroxy-2'-deoxyguanosine (oxo8dG) and the associated activity of 8-oxoguanine DNA glycosylase. PubMed.[Link]

-

Salting Out Genomic DNA Extraction Method. ActinoBase.[Link]

-

Irradiated (15N)DNA as an internal standard for analysis of base-oxidized DNA constituents by isotope dilution mass spectrometry. PubMed.[Link]

-

Prevention of artifactual oxidation in determination of cellular 8-oxo-7,8-dihydro-2′-deoxyguanosine by isotope-dilution LC-MS/MS with automated solid-phase extraction. ResearchGate.[Link]

- **Synthesis and Characterization of 15N5-Labeled Aflatoxin B1–Formamidopyrimidines and Afl

Technical Support Center: Minimizing Matrix Effects for 2-Amino-6,8-dihydroxypurine-15N5 in LC-MS Analysis

Welcome to the technical support center for the LC-MS analysis of 2-Amino-6,8-dihydroxypurine-15N5. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects. As Senior Application Scientists, we have designed this guide to be a practical and scientifically robust tool for your experimental success.

Understanding the Challenge: Matrix Effects in LC-MS

Matrix effects are a significant hurdle in liquid chromatography-mass spectrometry (LC-MS), impacting the accuracy, precision, and sensitivity of quantitative analyses.[1][2] These effects arise from co-eluting compounds from the sample matrix that can suppress or enhance the ionization of the target analyte, in this case, 2-Amino-6,8-dihydroxypurine-15N5.[1][2] This guide will walk you through understanding and mitigating these effects.

FAQ 1: What is 2-Amino-6,8-dihydroxypurine-15N5 and why is it used in LC-MS?

2-Amino-6,8-dihydroxypurine-15N5 is the stable isotope-labeled (SIL) form of 8-hydroxyguanine (also known as 8-oxoguanine), a biomarker for oxidative DNA damage.[3] Its chemical structure is similar to naturally occurring purines like xanthine.[4][5] In LC-MS, SIL compounds are considered the "gold standard" for internal standards.[6] Because they have nearly identical chemical and physical properties to the endogenous analyte, they co-elute and experience similar matrix effects, allowing for accurate correction of signal suppression or enhancement.[1][7][8]

FAQ 2: What are the primary causes of matrix effects when analyzing biological samples?

When analyzing biological matrices such as plasma, serum, urine, or tissue homogenates, several endogenous and exogenous substances can cause matrix effects.[6] The most common culprits include:

-

Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI).[2][9][10] They often co-extract with analytes of interest and can elute across a wide range of the chromatogram.[9]

-

Salts and Buffers: High concentrations of non-volatile salts can lead to ion suppression and contaminate the mass spectrometer.

-

Proteins and Peptides: Although largely removed during sample preparation, residual proteins and peptides can still interfere with ionization.

-

Other Endogenous Molecules: Metabolites, lipids, and other small molecules can co-elute with the analyte and compete for ionization.[6]

-

Exogenous Compounds: Co-administered drugs, anticoagulants, and dosing vehicles can also contribute to matrix effects.[6]

Strategies for Minimizing Matrix Effects

A multi-pronged approach involving judicious sample preparation, optimized chromatography, and appropriate internal standards is the most effective way to combat matrix effects.

Q1: How can I choose the best sample preparation technique?

The goal of sample preparation is to remove as many interfering matrix components as possible while maximizing the recovery of your analyte.[11][12] The choice of technique depends on the sample matrix, the analyte's properties, and the desired level of cleanliness.

| Technique | Principle | Pros | Cons | Best For |

| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins. | Simple, fast, and inexpensive. | Does not effectively remove phospholipids and other soluble interferences.[10] | High-throughput screening where some matrix effects can be tolerated. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide cleaner extracts than PPT.[11] | More labor-intensive, requires solvent optimization. | When PPT is insufficient and a higher degree of cleanliness is needed. |

| Solid-Phase Extraction (SPE) | Separation based on the analyte's and matrix components' differential affinity for a solid sorbent. | Provides very clean extracts, can be automated.[12][13] | More expensive and requires method development. | Assays requiring high sensitivity and minimal matrix effects. |

| HybridSPE®-Phospholipid | A specialized technique that combines protein precipitation with phospholipid removal. | Effectively removes proteins and phospholipids.[9][14] | More expensive than standard PPT. | Plasma and serum samples where phospholipids are a major concern. |

Experimental Protocol: Solid-Phase Extraction (SPE) for Purine Analogs

This protocol is a general guideline and should be optimized for your specific application.

-

Column Selection: For a polar compound like 2-Amino-6,8-dihydroxypurine, a mixed-mode cation exchange or a reversed-phase sorbent can be effective.

-

Conditioning: Condition the SPE column with 1 mL of methanol followed by 1 mL of water.

-

Equilibration: Equilibrate the column with 1 mL of 0.1% formic acid in water.

-

Loading: Load the pre-treated sample (e.g., plasma diluted with 0.1% formic acid).

-

Washing: Wash the column with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

-

Elution: Elute the analyte with 1 mL of a stronger organic solvent (e.g., 50:50 methanol:acetonitrile with 2% formic acid).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

Q2: How can chromatographic conditions be optimized to reduce matrix effects?

Chromatographic separation is a powerful tool to resolve the analyte from interfering matrix components.[1][15]

-

Column Chemistry: Consider using a column with a different selectivity, such as a pentafluorophenyl (PFP) or a hydrophilic interaction liquid chromatography (HILIC) column, to improve separation from co-eluting interferences.

-

Gradient Elution: Employ a gradient with a shallow slope around the elution time of your analyte to maximize separation. A longer run time can often lead to better resolution.[16]

-

Mobile Phase Modifiers: The addition of small amounts of additives like formic acid or ammonium formate can improve peak shape and ionization efficiency.

-

Divert Valve: Use a divert valve to direct the early and late eluting, highly interfering components (like salts and phospholipids) to waste, preventing them from entering the mass spectrometer.[17]

Q3: My SIL internal standard is not perfectly compensating for matrix effects. What could be the issue?

While 2-Amino-6,8-dihydroxypurine-15N5 is an excellent internal standard, there are situations where it may not perfectly track the unlabeled analyte:

-

Chromatographic Shift: Although rare with 15N labeling, some stable isotope labels (especially deuterium) can cause a slight shift in retention time.[18] If the matrix effect is highly localized and varies across the peak, this can lead to differential ion suppression between the analyte and the internal standard.[18]

-

Extreme Ion Suppression: In cases of severe matrix effects, the signal for both the analyte and the internal standard can be suppressed to a level that compromises the assay's sensitivity and precision.[6]

-

Cross-Contribution: Ensure that the isotopic purity of your internal standard is high and that there is no significant contribution from the unlabeled analyte to the internal standard's mass channel, and vice-versa.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue: Poor reproducibility and accuracy in my quality control (QC) samples.

Possible Cause: Variable matrix effects between different lots of biological matrix.[19]

Troubleshooting Steps:

-

Assess Matrix Factor: Quantify the matrix effect by comparing the analyte's response in a post-extraction spiked blank matrix to its response in a neat solution.[6]

-

Improve Sample Cleanup: If the matrix factor is significant and variable, consider a more rigorous sample preparation method, such as switching from PPT to SPE.[11][20]

-

Optimize Chromatography: Lengthen the chromatographic run or change the column to better separate the analyte from the suppression zone. A post-column infusion experiment can help identify these zones.[17][21]

Workflow for Assessing and Mitigating Matrix Effects

Caption: Workflow for assessing and mitigating matrix effects.

Issue: Low signal intensity for 2-Amino-6,8-dihydroxypurine-15N5, even in clean samples.

Possible Cause: Suboptimal mass spectrometer settings or mobile phase composition.

Troubleshooting Steps:

-

MS Parameter Optimization: Infuse a standard solution of 2-Amino-6,8-dihydroxypurine-15N5 directly into the mass spectrometer to optimize parameters such as capillary voltage, gas flows, and collision energy.[22]

-

Ionization Polarity: While purines can often be detected in both positive and negative ion mode, one may be significantly more sensitive. Evaluate both polarities. Some studies suggest negative ionization can be less susceptible to matrix effects.[17]

-

Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization efficiency of purine-like compounds. Experiment with different concentrations of formic acid or ammonium formate.

Logical Relationship of Troubleshooting Steps

Caption: Logical steps for troubleshooting low signal intensity.

Conclusion

Minimizing matrix effects for 2-Amino-6,8-dihydroxypurine-15N5 in LC-MS is a systematic process of understanding the sources of interference and applying targeted strategies for their removal or compensation. By leveraging robust sample preparation techniques, optimizing chromatographic conditions, and correctly using a stable isotope-labeled internal standard, researchers can achieve accurate and reliable quantification. This guide provides a foundation for troubleshooting and method development, empowering you to generate high-quality data.

References

-

Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. Available at: [Link]

-

Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC. Available at: [Link]

-

Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available at: [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. Available at: [Link]

-

Full article: Phospholipid-Based Matrix Effects in LC–MS Bioanalysis - Taylor & Francis. Available at: [Link]

-

HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC. Available at: [Link]

-

Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed. Available at: [Link]

-

Comparison of the Impact of Sample Preparation Techniques on Matrix Effects in Electrospray LC-MS/MS. Available at: [Link]

-

Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers - Longdom Publishing. Available at: [Link]

-

Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. Available at: [Link]

-

Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - J-Stage. Available at: [Link]

-

Coping with Matrix Effects Caused by Phospholipids in Biological Samples. Available at: [Link]

-

Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available at: [Link]

-

Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS | Analytical Chemistry - ACS Publications. Available at: [Link]

-

Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - RSC Publishing. Available at: [Link]

-

Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects | IntechOpen. Available at: [Link]

-

2-Amino-6,8-dihydroxypurine-15N5 | C5H5N5O2 | CID 169433222 - PubChem. Available at: [Link]

-

Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - MDPI. Available at: [Link]

-

OPTIMISATION OF MASS SPECTROMETRY - SURE (Sunderland Repository). Available at: [Link]

-

Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions – Welch Materials, Inc. Available at: [Link]

-

Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS - MDPI. Available at: [Link]

-

Reduction of matrix effects in ICP-MS by optimizing settings of ion optics - ResearchGate. Available at: [Link]

-

Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC. Available at: [Link]

-

Developing a high-resolution LC-MS method for spent media analysis in biopharm upstream process development. Available at: [Link]

-

Development of a LC–MS/MS analytical method of 15 compounds related to renal function for a prognostic method of progression risk in patients with diabetic kidney disease - Tohoku University. Available at: [Link]

-

Showing Compound Xanthine (FDB001977) - FooDB. Available at: [Link]

-

2,6-Dihydroxypurine | CAS#:69-89-6 | Chemsrc. Available at: [Link]

-

UPLC-MS/MS method development for peptide analysis - AMSbiopharma. Available at: [Link]

-

Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement - PMC. Available at: [Link]

-

Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications - MDPI. Available at: [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. tandfonline.com [tandfonline.com]

- 3. scbt.com [scbt.com]

- 4. 2-Amino-6,8-dihydroxypurine-15N5 | C5H5N5O2 | CID 169433222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound Xanthine (FDB001977) - FooDB [foodb.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bioanalysis-zone.com [bioanalysis-zone.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. longdom.org [longdom.org]

- 13. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]

- 16. welch-us.com [welch-us.com]

- 17. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. waters.com [waters.com]

- 19. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables [jstage.jst.go.jp]

- 20. Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects | IntechOpen [intechopen.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting poor ESI ionization of 2-Amino-6,8-dihydroxypurine-15N5

Technical Support Center: 2-Amino-6,8-dihydroxypurine-15N5

Welcome to the technical support center for the analysis of 2-Amino-6,8-dihydroxypurine-15N5. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Electrospray Ionization (ESI) of this specific molecule. Here, we address common issues in a direct question-and-answer format, providing not just solutions, but the scientific reasoning behind them.

The molecule 2-Amino-6,8-dihydroxypurine, also known as 8-Hydroxyguanine or 8-Oxoguanine, is a critical biomarker for oxidative DNA damage.[1][2] Its isotopically labeled form, 2-Amino-6,8-dihydroxypurine-15N5, is essential for quantitative studies using mass spectrometry. However, its amphoteric nature—possessing both acidic and basic functional groups—can make it a challenging analyte for ESI-MS, often resulting in poor signal intensity if not handled correctly.

Section 1: Foundational Questions & First Checks

This section addresses the most common and fundamental issues that can lead to poor or no signal.

Q1: I'm not seeing any signal for my compound. Where do I even begin?

A1: Before diving into complex chemistry, always start with the basics to confirm your system is performing as expected. A systematic check can save hours of frustration.

-

System Suitability Check: Infuse a known, easy-to-ionize compound (e.g., reserpine, caffeine, or your instrument's tuning mix) under standard conditions. If you see a strong, stable signal for the standard, the issue likely lies with your analyte's specific properties or the method. If the standard also shows poor signal, troubleshoot the instrument itself (e.g., check for clogs, spray stability, or detector issues) before proceeding.[3]

-

Verify the m/z Value: The molecular formula for the unlabeled compound is C₅H₅N₅O₂.[4] The 15N5 isotopic label adds approximately 5 Daltons.

-

Unlabeled [M+H]⁺: ~184.05 Da

-

15N5-labeled [M+H]⁺: ~189.03 Da

-

Unlabeled [M-H]⁻: ~182.03 Da

-

15N5-labeled [M-H]⁻: ~187.02 Da Ensure you are monitoring the correct mass-to-charge ratio (m/z) for the labeled compound in your chosen ionization mode.

-

Q2: Should I use positive or negative ionization mode?

A2: This is a critical question for 2-Amino-6,8-dihydroxypurine. As an amphoteric molecule, it can be ionized in either mode, but one will likely provide superior sensitivity.[5]

-

Positive Mode (ESI+): This mode protonates basic sites. The amino group and nitrogen atoms in the purine ring are potential sites for protonation, forming an [M+H]⁺ ion. This typically requires an acidic mobile phase.[6][7]

-

Negative Mode (ESI-): This mode deprotonates acidic sites. The hydroxyl groups and N-H protons on the purine ring are acidic and can lose a proton to form an [M-H]⁻ ion.[8][9] This requires a neutral to basic mobile phase.

Recommendation: You must test both modes. It is not uncommon for purine-like structures, especially those with hydroxyl groups, to show significantly better sensitivity in negative mode due to lower background noise and stable anion formation.[10]

Section 2: Optimizing Mobile Phase and Sample Chemistry

The chemical environment of your analyte is the most influential factor in ESI efficiency.

Q3: My signal is weak and unstable. How does mobile phase pH affect my compound?

A3: The pH of your mobile phase is arguably the most critical parameter for ionizing this molecule. The goal is to ensure the analyte is fully ionized in solution before it enters the ESI source. This is governed by the molecule's pKa values (the pH at which a specific functional group is 50% ionized).

While the exact pKa values for this specific molecule are not readily published, its structural analog, 8-Oxoguanine, has multiple pKa values, with increased acidity at the N1 position relative to guanine.[8][11] The key is to adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of the functional group you are trying to ionize.

-

For Positive Mode ([M+H]⁺): You need to protonate the basic sites. Use a mobile phase pH that is at least 2 units below the pKa of the conjugate acid. A pH of 2.5-3.5 is a good starting point.

-

For Negative Mode ([M-H]⁻): You need to deprotonate the acidic sites. Use a mobile phase pH that is at least 2 units above the pKa of the acidic protons. A pH of 8-10 is a good starting point.

| Ionization Mode | Goal | Recommended pH Range | Common Mobile Phase Additives |

| Positive (ESI+) | Protonate (form [M+H]⁺) | 2.5 - 3.5 | 0.1% Formic Acid, 0.1% Acetic Acid |

| Negative (ESI-) | Deprotonate (form [M-H]⁻) | 8.0 - 10.0 | 0.1% Ammonium Hydroxide, 5-10 mM Ammonium Bicarbonate, 5-10 mM Ammonium Acetate |

Causality: Using a pH close to the pKa will result in a mixed population of neutral and ionized molecules, leading to a suppressed and unstable signal. Pushing the pH far from the pKa ensures a homogenous population of the desired ion.[12][13]

Q4: What is the best organic solvent to use? Acetonitrile or Methanol?

A4: Both acetonitrile and methanol are common in reversed-phase LC-MS.[14]

-

Acetonitrile (ACN): Generally has lower viscosity and higher elution strength. It is aprotic and less likely to cause unwanted reactions with analytes.[14]

-

Methanol (MeOH): Is a protic solvent, meaning it can donate a proton. This can sometimes aid in the ionization process. It has a lower evaporation energy which can be beneficial.

Recommendation: Start with Acetonitrile due to its cleaner background and lower reactivity. However, it is worth testing Methanol, as some polar, protic analytes show better signal intensity with it. The choice of solvent can influence droplet formation and desolvation efficiency, directly impacting signal.[15]

Q5: I'm seeing adduct ions like [M+Na]⁺ or [M+K]⁺. Is this a problem?

A5: Yes, this can be a significant problem. Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are common when using glass sample vials or when there are trace salt contaminants in your solvents or buffers. These adducts are often poorly fragmented and "steal" charge from your desired [M+H]⁺ ion, splitting your signal and reducing sensitivity.

Solution:

-

Use High-Purity Solvents: Always use LC-MS grade water, organic solvents, and additives.

-

Avoid Non-Volatile Buffers: Never use phosphate buffers (e.g., PBS). They will contaminate the mass spectrometer source. Use volatile buffers like ammonium formate or ammonium acetate.

-

Use Polypropylene Vials: If sodium adducts are persistent, switch from glass to polypropylene autosampler vials.

-

Add Ammonium: In positive mode, adding a small amount of an ammonium salt (e.g., 5 mM ammonium formate) can help. The ammonium ion (NH₄⁺) can form an [M+NH₄]⁺ adduct, but more importantly, it outcompetes sodium and potassium for adduction and can promote the formation of the desired [M+H]⁺ ion.

Section 3: Mass Spectrometer Instrument Parameters

Fine-tuning the instrument settings can provide significant gains in signal intensity once the mobile phase chemistry is optimized.

Q6: How should I set my ESI source parameters (Capillary Voltage, Gas Flow, Temperature)?

A6: There is no single "best" setting; these parameters must be optimized for your specific instrument and flow rate.[16] However, the principles are universal. The goal is to achieve efficient desolvation without causing thermal degradation of the analyte.

-

Capillary/Spray Voltage: This voltage creates the charged droplets. A typical starting point is 3.5-4.5 kV for positive mode and 2.5-3.5 kV for negative mode. Too low, and the spray will be unstable; too high, and you risk electrical discharge (arcing), which causes extreme signal instability.[17][18]

-

Drying Gas (Nitrogen) Flow & Temperature: This is crucial for evaporating the solvent from the droplets to release gas-phase ions.

-

Temperature: Start around 300-350 °C. Higher temperatures increase desolvation but can cause thermal degradation of sensitive compounds.

-

Flow: Higher flow rates also enhance desolvation. This needs to be balanced with the temperature.

-

-

Nebulizer Gas Pressure: This gas helps to form a fine aerosol. Higher pressure creates smaller initial droplets, which desolvate more easily. A typical starting point is 35-50 psi.

Optimization Workflow: Use a constant infusion of your analyte via a syringe pump (or "tee" into your LC flow post-column) and adjust one parameter at a time while monitoring the signal intensity to find the optimal value for each.

Protocols and Advanced Guides

Protocol 1: Systematic Mobile Phase pH Screening

This protocol is designed to definitively determine the optimal pH and ionization mode for your analyte.

-

Stock Solution: Prepare a 1 mg/mL stock solution of 2-Amino-6,8-dihydroxypurine-15N5 in a suitable solvent (e.g., DMSO or 50:50 Methanol:Water).

-

Working Solution: Dilute the stock to a final concentration of ~1 µg/mL in 50:50 Water:Acetonitrile.

-

Mobile Phase Preparation: Prepare a set of mobile phases (e.g., 50:50 Water:Acetonitrile) with different additives:

-

A (Acidic): 0.1% Formic Acid (pH ~2.7)

-

B (Less Acidic): 0.1% Acetic Acid (pH ~3.2)

-

C (Neutral/Buffered): 5 mM Ammonium Acetate (pH ~7.0)

-

D (Basic): 5 mM Ammonium Bicarbonate (pH ~8.0)

-

E (More Basic): 0.1% Ammonium Hydroxide (pH ~10.5)

-

-

Infusion Analysis: Using a syringe pump, infuse the working solution at a typical LC flow rate (e.g., 200-500 µL/min) and "tee" it into each mobile phase flowing from the LC pump.

-

Data Acquisition: For each mobile phase condition (A-E), acquire data in both positive and negative ionization modes. Monitor the signal intensity and stability for your target m/z.

-

Evaluation: Compare the absolute signal intensity and signal-to-noise ratio across all conditions to identify the optimal mobile phase and polarity.

References

-

Ude, M., Schmidt, T. C., & Haglund, P. (2019). Effects of Solvent on the Maximum Charge State and Charge State Distribution of Protein Ions Produced by Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 30(1), 108-116. Available from: [Link]

-

Loomis, A. B., & Loo, R. R. O. (2010). The Effect of Solvent on the Analysis of Secondary Organic Aerosol Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 82(19), 8048-8055. Available from: [Link]

-

Gogonea, V., & Merz, K. M. (2002). First Principles Calculations of the Tautomers and pKa Values of 8-Oxoguanine: Implications for Mutagenicity and Repair. Chemical Research in Toxicology, 15(8), 1049-1064. Available from: [Link]

-

Waters Corporation. (n.d.). Solvents and Caveats for LC-MS. Retrieved from [Link]

-

Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

-

Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

-

Le, T. H. T., et al. (2024). Moderate Signal Enhancement in Electrospray Ionization Mass Spectrometry by Focusing Electrospray Plume with a Dielectric Layer around the Mass Spectrometer’s Orifice. Molecules, 29(2), 332. Available from: [Link]

-

Mkrtchyan, S., et al. (2023). 8-Oxoguanine-DNA-Glycosylase Gene Polymorphism and the Effects of an Alternating Magnetic Field on the Sensitivity. IMR Press. Available from: [Link]

-

ResearchGate. (2020, March 8). Optimization of chromatography conditions : How to optimize the ph of the mobile phase?. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-